ELX-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It is designed to induce read-through of nonsense mutations through interaction with the ribosome, allowing the production of full-length functional proteins. This compound is being developed as a therapy for genetic diseases caused by nonsense mutations, such as cystic fibrosis and nephropathic cystinosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
ELX-02 is synthesized through a series of chemical reactions that modify the structure of aminoglycosides to enhance their ability to induce read-through of nonsense mutations. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the selective modification of the aminoglycoside structure to improve its pharmacokinetic properties and reduce toxicity .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and consistency. The process includes rigorous quality control measures to ensure that the final product meets the required specifications for clinical use .
Chemical Reactions Analysis
Types of Reactions
ELX-02 primarily undergoes interactions with the ribosome to induce read-through of premature stop codons. This interaction allows the incorporation of near-cognate transfer ribonucleic acid (tRNA) at the site of the nonsense mutation, resulting in the production of full-length proteins .
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include various chemical intermediates used to modify the aminoglycoside structure. The reaction conditions are optimized to achieve high yields and minimize side reactions .
Major Products Formed
The major product formed from the reactions involving this compound is the full-length functional protein that would otherwise be truncated due to the presence of a nonsense mutation. This restoration of protein function is the primary therapeutic goal of this compound .
Scientific Research Applications
ELX-02 has a wide range of scientific research applications, particularly in the fields of genetics, molecular biology, and medicine. Some of the key applications include:
Genetic Diseases: this compound is being developed as a therapeutic agent for genetic diseases caused by nonsense mutations, such as cystic fibrosis and nephropathic cystinosis.
Molecular Biology: This compound is used in research to study the mechanisms of nonsense mutation read-through and the role of ribosomal interactions in protein synthesis.
Drug Development: The compound is being investigated for its potential to treat other genetic disorders and diseases caused by nonsense mutations.
Mechanism of Action
ELX-02 exerts its effects by binding to the ribosome’s A-site, allowing the incorporation of near-cognate tRNA at the site of a nonsense mutation. This interaction promotes the read-through of premature stop codons, resulting in the production of full-length functional proteins. The molecular targets of this compound include the ribosomal RNA and the associated protein synthesis machinery .
Comparison with Similar Compounds
ELX-02 is unique in its ability to induce read-through of nonsense mutations with reduced toxicity compared to traditional aminoglycosides. Similar compounds include:
Gentamicin: An aminoglycoside antibiotic that also induces read-through of nonsense mutations but has higher toxicity levels.
This compound stands out due to its improved safety profile and efficacy in promoting read-through of nonsense mutations, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
1375073-95-2 |
---|---|
Molecular Formula |
C19H38N4O10 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1R)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
KJBRSTPUILEBDR-YBNFDXCTSA-N |
SMILES |
C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.